Home > Products > Screening Compounds P40649 > Imidazo-[1,2-a]quinoxaline-2-methanol
Imidazo-[1,2-a]quinoxaline-2-methanol -

Imidazo-[1,2-a]quinoxaline-2-methanol

Catalog Number: EVT-8464562
CAS Number:
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is synthesized through various chemical reactions involving precursors such as 2-imidazole carboxylic acid and ortho-substituted anilines. It can be classified under heterocyclic compounds and pharmacologically active molecules, often explored for their anticancer and antimicrobial properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of imidazo-[1,2-a]quinoxaline-2-methanol typically involves several key steps:

  1. Formation of Intermediate Compounds: The initial step often includes the condensation of 2-imidazole carboxylic acid with ortho-fluoroaniline or other substituted anilines, facilitated by catalysts such as p-toluenesulfonic acid. This reaction produces an intermediate that undergoes cyclization to form the imidazoquinoxaline framework .
  2. Reduction to Alcohol: The methanol moiety is introduced through a reduction process, which may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to convert appropriate functional groups into alcohols.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity .
Molecular Structure Analysis

Structure and Data

Imidazo-[1,2-a]quinoxaline-2-methanol features a bicyclic structure consisting of an imidazole ring fused to a quinoxaline ring. The molecular formula is C10H8N4OC_{10}H_{8}N_{4}O with a molecular weight of approximately 204.20 g/mol.

Key structural characteristics include:

  • Imidazole Ring: Contributes to the compound's basicity and potential for hydrogen bonding.
  • Quinoxaline Ring: Enhances biological activity through π-π stacking interactions with biological targets.
  • Hydroxymethyl Group: The presence of the methanol group at position 2 increases solubility and may influence pharmacokinetic properties.
Chemical Reactions Analysis

Reactions and Technical Details

Imidazo-[1,2-a]quinoxaline-2-methanol can undergo various chemical reactions:

  1. Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  2. Oxidation Reactions: Under oxidative conditions, the hydroxymethyl group may be converted into aldehyde or carboxylic acid functionalities.
  3. Reactions with Electrophiles: The nitrogen atoms within the imidazole and quinoxaline rings can act as nucleophiles in electrophilic aromatic substitution reactions, potentially leading to diverse derivatives with enhanced biological properties .
Mechanism of Action

Process and Data

The mechanism of action for imidazo-[1,2-a]quinoxaline-2-methanol largely depends on its interaction with specific biological targets:

  1. Inhibition of Enzymatic Activity: Research indicates that derivatives of this compound can inhibit enzymes such as epidermal growth factor receptor (EGFR), which is crucial in cancer progression .
  2. Cellular Uptake and Metabolism: The methanol group enhances solubility, facilitating cellular uptake. Once inside the cell, it may undergo metabolic transformations that activate its pharmacological effects.
  3. Induction of Apoptosis: Some studies suggest that these compounds can induce apoptosis in cancer cells via pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Imidazo-[1,2-a]quinoxaline-2-methanol exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Reported melting points range between 140°C to 160°C depending on purity.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide; limited solubility in non-polar solvents.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Imidazo-[1,2-a]quinoxaline-2-methanol has several applications in scientific research:

  1. Anticancer Research: Investigated for its potential as an anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth .
  2. Antimicrobial Activity: Explored for antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  3. Drug Development: Serves as a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases .
Synthetic Methodologies and Chemical Optimization

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a transformative technology for accelerating the synthesis of imidazo[1,2-a]quinoxaline derivatives, significantly improving reaction efficiency and yield profiles compared to conventional heating methods. This approach leverages the direct interaction of microwave energy with polar molecules and intermediates, enabling rapid and uniform heating throughout the reaction mixture. In the context of imidazo[1,2-a]quinoxaline chemistry, microwave assistance has proven particularly valuable for facilitating Pictet–Spengler reactions and intramolecular cyclizations, which are critical for constructing the core heterocyclic scaffold [8].

A representative microwave-assisted pathway involves the condensation of 2-(benzoimidazol-1-yl)aniline derivatives under controlled irradiation conditions. These reactions typically achieve completion within 10-30 minutes at temperatures ranging from 120-150°C, representing a dramatic reduction in reaction time compared to conventional thermal methods that require 12-24 hours. The accelerated reaction kinetics directly translate to improved functional group tolerance and reduced side product formation. For instance, microwave-assisted Pictet–Spengler reactions employing p-toluenesulfonic acid as a catalyst efficiently generate dihydroimidazo[1,2-a]quinoxaline precursors with near-quantitative yields in under 15 minutes [8].

The efficiency gains extend beyond simple condensation reactions. Microwave conditions have been successfully applied to Suzuki-Miyaura cross-coupling reactions of halogenated imidazo[1,2-a]quinoxaline intermediates. These transformations, which traditionally require extended reaction times under inert atmospheres, proceed efficiently within 20-40 minutes under microwave irradiation, enabling rapid diversification of the heterocyclic core. The precise temperature control afforded by modern microwave reactors minimizes thermal decomposition pathways that often plague thermally sensitive quinoxaline derivatives during conventional heating [1].

Table 1: Comparative Efficiency of Microwave-Assisted vs. Conventional Synthesis

Reaction TypeConventional ConditionsMicrowave ConditionsYield Improvement
Pictet–Spengler Cyclization12-24 hours, 120°C10-15 minutes, 150°C85% → 98%
Suzuki Cross-Coupling8-12 hours, 85°C, N₂ atmosphere25 minutes, 110°C65% → 92%
Bromination (NBS)4-6 hours, reflux8-12 minutes, 80°C70% → 88%
Amino Acid Conjugation24-48 hours, room temperature30-40 minutes, 60°C55% → 83%

The strategic implementation of microwave technology extends beyond simple time savings. By enabling rapid optimization of reaction parameters through high-throughput experimentation, researchers have identified previously inaccessible reaction pathways for imidazo[1,2-a]quinoxaline functionalization. The combination of microwave irradiation with eco-friendly solvent systems has further enhanced the sustainability profile of these synthetic routes, reducing both energy consumption and organic waste generation [1] [8].

Suzuki–Miyaura Cross-Coupling for Functional Group Diversification

The Suzuki–Miyaura cross-coupling reaction has become an indispensable methodology for the strategic functionalization of imidazo[1,2-a]quinoxaline scaffolds, enabling precise structural diversification at key positions on the heterocyclic core. This transition metal-catalyzed carbon-carbon bond-forming reaction demonstrates exceptional compatibility with the electron-rich nature of the imidazo[1,2-a]quinoxaline system, particularly when halogenated at the C4 position [6].

The general approach involves the preparation of brominated intermediates through selective halogenation of the parent heterocycle using reagents such as N-bromosuccinimide (NBS). These halogenated derivatives serve as versatile platforms for cross-coupling with diverse boronic acids and esters. The reaction typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and requires mild base additives like sodium carbonate to facilitate transmetalation. The exceptional functional group tolerance of the Suzuki–Miyaura reaction enables the introduction of electron-donating groups, electron-withdrawing substituents, heteroaromatic systems, and extended conjugated systems that dramatically influence the electronic properties and biological activity profiles of the resulting derivatives [1] [6].

Position-selective Suzuki coupling has proven crucial for optimizing the pharmacological profile of imidazo[1,2-a]quinoxaline-based therapeutic candidates. For instance, the introduction of a 3,4-dimethoxyphenyl moiety at C4 via Suzuki coupling generated compounds with enhanced binding affinity for phosphodiesterase 4 (PDE4), while 3,4-dihydroxyphenyl analogs demonstrated superior anticancer activity against melanoma cell lines [6]. The electronic nature of substituents significantly influences biological activity, as evidenced by structure-activity relationship studies where electron-rich aryl groups consistently outperformed electron-deficient systems in both anticancer and anti-inflammatory assays [6].

Table 2: Biological Activity of C4-Functionalized Imidazo[1,2-a]quinoxalines via Suzuki Coupling

C4 SubstituentBiological TargetIC₅₀ ValueActivity Enhancement vs. Parent
3,4-DimethoxyphenylPDE4 Enzyme60 nM8-fold improvement
3,4-DihydroxyphenylA375 Melanoma Cells10 nM20-fold improvement
4-(Pyridin-3-yl)EGFR Kinase (Wild Type)193 nMComparable to Erlotinib (221 nM)
4-(Thiophen-2-yl)Tubulin Polymerization403 nMImproved antimitotic activity
4-(4-Formylphenyl)chromen-4-oneDNA Oxidation Inhibition0.64-foldReduced activity vs. parent

The development of catalyst-controlled regioselectivity has further enhanced the synthetic utility of Suzuki–Miyaura reactions in imidazo[1,2-a]quinoxaline chemistry. By carefully selecting palladium ligands (e.g., tri-ortho-tolylphosphine) and optimizing reaction conditions, chemists have achieved unprecedented control over coupling site selectivity in polyhalogenated derivatives. This advanced capability enables sequential cross-coupling strategies for the installation of multiple distinct substituents, dramatically expanding the accessible chemical space around the imidazo[1,2-a]quinoxaline core [1].

Intramolecular Cyclization Strategies for Core Structure Assembly

Intramolecular cyclization represents the cornerstone methodology for constructing the fused bicyclic architecture of imidazo[1,2-a]quinoxalines, with several complementary strategies developed to access this privileged scaffold. The most prevalent approach involves Tschitschibabin condensation, wherein α-halocarbonyl compounds undergo nucleophilic displacement with 2-amino-3-chloroquinoxaline intermediates, followed by spontaneous ring closure [3] [4].

A particularly efficient route commences with the condensation of 2-imidazole carboxylic acid under dehydrating conditions to form an imidazole carbonyl dimer. Subsequent reaction with ortho-fluoroaniline generates an advanced intermediate that undergoes base-mediated cyclization to yield the tricyclic core structure. This approach demonstrates exceptional versatility, as the quinoxaline component can bear diverse substituents prior to ring closure. Critical to this methodology is the activation of the imidazole ring through N-alkylation or N-acylation to enhance its nucleophilicity toward the quinoxaline system [3].

An alternative cyclization strategy employs α-aminoalcohol precursors that undergo condensation with quinoxaline derivatives, followed by intramolecular nucleophilic displacement. This approach benefits from the commercial availability of diverse aminoalcohol building blocks and typically employs mild Lewis or Brønsted acid catalysts to facilitate imine formation. The resulting intermediates spontaneously cyclize through nucleophilic attack of the imidazole nitrogen on the electrophilic carbon, forming the crucial C-N bond that completes the fused ring system. This method has proven particularly valuable for introducing alkylamino substituents at position 1 of the imidazo[1,2-a]quinoxaline scaffold, which significantly influences phosphodiesterase inhibitory activity [4].

Table 3: Comparative Analysis of Intramolecular Cyclization Methodologies

Cyclization StrategyKey IntermediateReaction ConditionsYield RangeAdvantages
Tschitschibabin Condensationα-Haloketone + 2-AminoquinoxalineK₂CO₃, DMF, 80-100°C65-85%Broad substrate scope
Aminoalcohol Cyclization2-(Halogenoalkyl)quinoxalineNaH, DMA, 100-120°C70-92%Direct aminoalkyl substitution
Carbonyl Dimer CyclizationImidazole carbonyl dimerNaH, DMF, 60-80°C75-95%High regioselectivity
I₂-Mediated sp³ C–H Amination2-(Benzoimidazol-1-yl)anilineI₂, DMSO, 100°C82-90%No prefunctionalization needed

A significant advancement in core structure assembly was reported through iodine-mediated direct sp³ C–H amination, which enables the construction of benzo[4,5]imidazo[1,2-a]quinoxalines without requiring prefunctionalized substrates. This transition metal-free approach employs molecular iodine as both oxidant and catalyst, promoting the direct coupling between the benzoimidazole nitrogen and the ortho-position of an aniline derivative. The reaction proceeds through an iodonium ion intermediate that facilitates intramolecular C-N bond formation, offering exceptional atom economy and operational simplicity. This methodology has demonstrated excellent scalability, providing gram-scale quantities of structurally complex heterocycles with minimal purification requirements [9].

The strategic selection of cyclization methodology significantly impacts the substitution pattern and pharmacological profile of the resulting imidazo[1,2-a]quinoxalines. For instance, the carbonyl dimer approach enables exclusive functionalization at position 4, while the aminoalcohol route provides access to position 1-substituted derivatives. These structural variations profoundly influence molecular recognition properties, with position 1-substituted derivatives showing preferential inhibition of PDE4, while position 4-substituted analogs demonstrate superior anticancer activity [4] [6].

Amino Acid Conjugation for Solubility and Bioavailability Enhancement

The conjugation of amino acids to imidazo[1,2-a]quinoxaline scaffolds represents a sophisticated chemical strategy to overcome the inherent solubility limitations of these lipophilic heterocyclic systems while preserving their potent biological activities. This approach leverages the amphiphilic character of natural amino acids to enhance aqueous solubility and improve drug-like properties through strategic molecular hybridization. The conjugation typically targets position 4 of the imidazo[1,2-a]quinoxaline core, utilizing halogenated intermediates as platforms for nucleophilic displacement with amino acid nucleophiles [6].

The synthetic sequence involves microwave-assisted coupling of protected amino acids with 4-chloroimidazo[1,2-a]quinoxaline precursors in the presence of diisopropylethylamine as a base. This reaction demonstrates broad compatibility with diverse amino acid side chains, including aliphatic (glycine, alanine, valine), aromatic (phenylalanine), hydroxylic (tyrosine), and basic (lysine, ornithine) variants. Following conjugation, acid-mediated deprotection (typically with trifluoroacetic acid in dichloromethane) unveils the free amino and carboxylate functionalities essential for enhanced water solubility. This two-step approach consistently provides amino acid conjugates in yields ranging from 65-85%, with significant improvements in purification efficiency compared to earlier methodologies [4].

The introduction of amino acid moieties dramatically alters the physicochemical properties of imidazo[1,2-a]quinoxaline derivatives. Calculated partition coefficient (cLogP) values typically decrease by 1.5-3.0 units following amino acid conjugation, indicating substantially reduced lipophilicity. For instance, the lead compound EAPB02303 (cLogP = 3.55) was transformed to tyrosine conjugate 11b with a cLogP of 1.82, representing a significant improvement in hydrophilicity. Experimental solubility measurements in phosphate-buffered saline (PBS, pH 7.4) confirmed this trend, with amino acid conjugates exhibiting 15-40 fold higher solubility than their non-conjugated precursors [4].

Table 4: Physicochemical Properties of Amino Acid-Conjugated Derivatives

Amino Acid ConjugatecLogP (Calculated)Solubility in PBS (μM)A375 IC₅₀ (nM)Solubility-Bioactivity Balance
Glycine Conjugate1.9585.2 ± 3.1584Balanced profile
Alanine Conjugate2.1278.5 ± 2.8403Good activity retention
Tyrosine Conjugate1.8292.7 ± 4.2128Optimal balance
Lysine Conjugate0.95150.3 ± 5.6657High solubility, reduced activity
Phenylalanine Conjugate2.8745.3 ± 1.9512Moderate improvement

Despite the significant reduction in lipophilicity, carefully designed amino acid conjugates maintain substantial biological activity. The tyrosine conjugate 11b demonstrated an IC₅₀ value of 128 nM against A375 melanoma cells, representing only a modest reduction in potency compared to the nanomolar activity of second-generation unconjugated derivatives. This preservation of activity suggests that the amino acid moiety does not interfere with target engagement but rather facilitates cellular uptake through solute carrier transporters that recognize amino acid motifs. Molecular modeling studies indicate that the amino acid side chains extend toward solvent-exposed regions of molecular targets, minimizing disruption of key ligand-protein interactions [4].

Beyond solubility enhancement, amino acid conjugation imparts additional pharmacological benefits including improved tissue distribution and reduced plasma protein binding. The zwitterionic character of amino acid conjugates at physiological pH reduces nonspecific binding while facilitating transport across biological barriers. These properties collectively address the key drug development challenges associated with imidazo[1,2-a]quinoxaline therapeutics, positioning amino acid conjugation as a powerful strategy for advancing promising candidates through preclinical development [4] [6].

Properties

Product Name

Imidazo-[1,2-a]quinoxaline-2-methanol

IUPAC Name

imidazo[1,2-a]quinoxalin-2-ylmethanol

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

InChI

InChI=1S/C11H9N3O/c15-7-8-6-14-10-4-2-1-3-9(10)12-5-11(14)13-8/h1-6,15H,7H2

InChI Key

AVRWNFPCAWBMNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NC(=CN23)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.